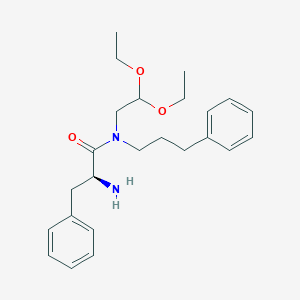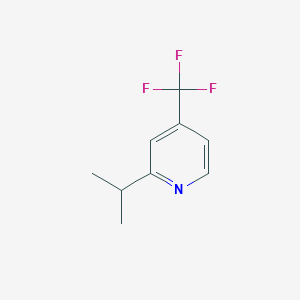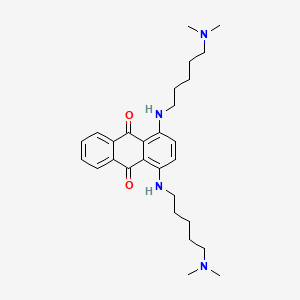
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate typically involves the acylation of 9H-fluoren-4-amine with acetic anhydride, followed by sulfonation with sulfuric acid. The reaction conditions often include:
Acylation: The reaction is carried out in an inert atmosphere, usually under nitrogen, at a temperature range of 0-5°C to control the exothermic reaction.
Sulfonation: The sulfonation step involves the addition of concentrated sulfuric acid to the acylated product, followed by heating to 60-70°C to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acylation: Using large reactors with precise temperature control to ensure uniform acylation.
Continuous Sulfonation: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary depending on the nucleophile used but generally include substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7-Acetamido-9H-fluoren-4-yl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Activation: It can also interact with cell surface receptors, triggering intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Acetamido-9H-fluorene: Lacks the sulfate group, making it less soluble in water.
9H-Fluoren-4-amine: The parent amine compound, which is more reactive but less stable.
4-Acetamidobenzenesulfonic acid: Contains a similar acetamido group but is structurally different.
Uniqueness
7-Acetamido-9H-fluoren-4-yl hydrogen sulfate is unique due to its combination of the acetamido and sulfate groups, which confer specific chemical properties such as increased solubility and reactivity. This makes it particularly useful in various research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
108620-52-6 |
|---|---|
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(7-acetamido-9H-fluoren-4-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(15(10)13)21-22(18,19)20/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19,20) |
InChI-Schlüssel |
PSEBYCYFTUXZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


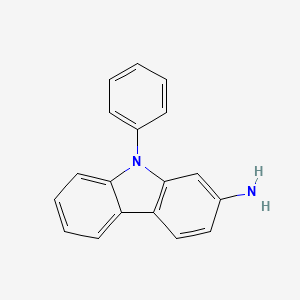
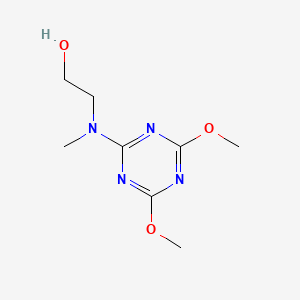
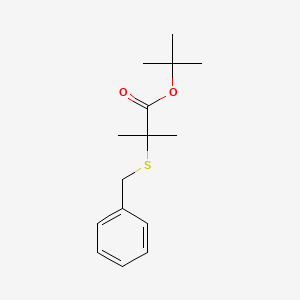

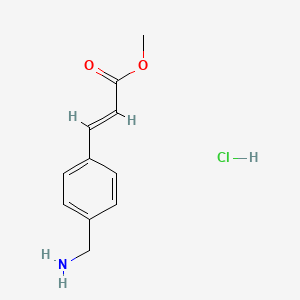
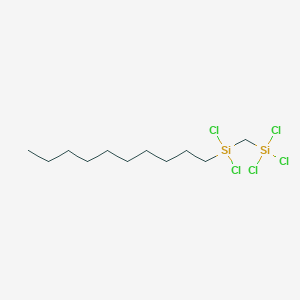


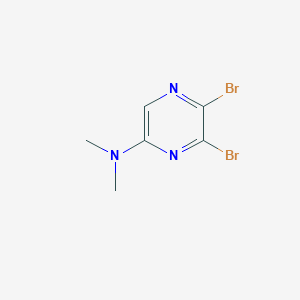
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
